molecular formula C14H20N2O2S B2848392 N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(pyridin-3-yl)acetamide CAS No. 1903542-49-3

N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(pyridin-3-yl)acetamide

Cat. No.: B2848392
CAS No.: 1903542-49-3
M. Wt: 280.39
InChI Key: IYAMNERMNQOMPJ-UHFFFAOYSA-N
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Description

N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(pyridin-3-yl)acetamide is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring, a tetrahydropyran moiety, and an acetamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(pyridin-3-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the pyridine derivative and introduce the tetrahydropyran moiety through a thioether linkage. The acetamide group is then introduced via acylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to streamline the synthesis, allowing for better control over reaction parameters and reducing waste .

Chemical Reactions Analysis

Types of Reactions

N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions are tailored to the specific transformation, often involving controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(pyridin-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions, while the tetrahydropyran moiety may enhance solubility and bioavailability. The acetamide group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives and thioether-containing molecules. Examples are:

  • 2-(pyridin-3-yl)-N-(2-(methylthio)ethyl)acetamide
  • 2-(pyridin-3-yl)-N-(2-(ethylthio)ethyl)acetamide

Uniqueness

What sets N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(pyridin-3-yl)acetamide apart is the presence of the tetrahydropyran moiety, which can enhance its pharmacokinetic properties and make it a more attractive candidate for drug development .

Properties

IUPAC Name

N-[2-(oxan-4-ylsulfanyl)ethyl]-2-pyridin-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c17-14(10-12-2-1-5-15-11-12)16-6-9-19-13-3-7-18-8-4-13/h1-2,5,11,13H,3-4,6-10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAMNERMNQOMPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)CC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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